Aqueous Solution Stability: Deacetyl Moxisylyte vs. Moxisylyte Prodrug
Deacetyl moxisylyte hydrochloride is explicitly documented as stable in aqueous solution at room temperature, whereas moxisylyte (the acetylated prodrug) undergoes both base-catalyzed hydrolysis of its acetate ester to a phenol and acid-catalyzed hydrolysis with subsequent oxidation to a quinone, rendering it unsuitable for ready-to-use aqueous injectable formulations [1]. This stability difference is the basis for deacetyl moxisylyte being formulated as a ready-to-use aqueous solution for injection, while commercial moxisylyte (ICAVEX) requires lyophilized powder presentation with separate solvent for reconstitution immediately before use [2].
| Evidence Dimension | Stability in aqueous solution at room temperature |
|---|---|
| Target Compound Data | Stable; can be formulated as a ready-to-use aqueous solution for injection by intravenous or intracavernosal routes |
| Comparator Or Baseline | Moxisylyte (thymoxamine): unstable; undergoes pseudo-first-order hydrolysis; storage requires lyophilized powder form with separate solvent for extemporaneous reconstitution; even refrigerated solutions have limited stability requiring pH 4.4–6.4 control |
| Quantified Difference | Qualitative binary difference: stable (ready-to-use solution) vs. unstable (lyophilized powder requiring reconstitution); moxisylyte hydrolysis takes many days at pH 2–7 but only minutes at high pH |
| Conditions | Aqueous solution; room temperature and above; documented in patent specifications and stability studies (US 5,451,609 and US 5,182,270) |
Why This Matters
For procurement decisions, the aqueous stability of deacetyl moxisylyte hydrochloride eliminates the need for lyophilization, simplifies experimental preparation, reduces formulation variability, and enables direct use in perfusion or injection-based pharmacological assays without the confounding variable of prodrug activation kinetics.
- [1] Musson DG, assignor to Merck & Co., Inc. Stabilizing preparation for thymoxamine. United States Patent US 5,182,270. 1993 Jan 26. View Source
- [2] Bellamy F, Rasquin B, Reginault P, assignors to IRCEBA. Treatment of impotence. United States Patent US 5,451,609. 1995 Sep 19. View Source
